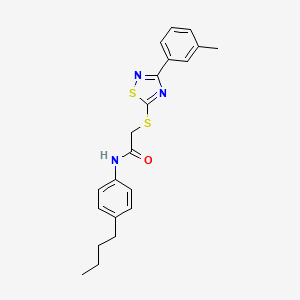

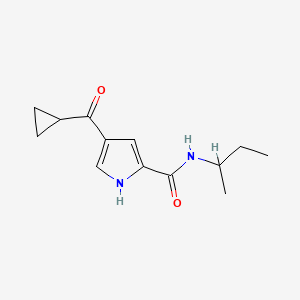

N-(sec-butyl)-4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(sec-butyl)-4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxamide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The compound also has a sec-butyl group (a branched four-carbon alkyl group), a cyclopropyl group (a three-membered ring of carbon atoms), and a carbonyl group (C=O) as part of an amide functional group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring, the introduction of the sec-butyl and cyclopropyl groups, and the formation of the amide from a carboxylic acid or similar precursor. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, along with the attached sec-butyl, cyclopropyl, and carbonyl groups. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole ring, which is an aromatic system and thus relatively stable but can participate in electrophilic aromatic substitution reactions. The amide functional group could be involved in various reactions, such as hydrolysis or condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the polar amide group could influence its solubility in different solvents .Scientific Research Applications

Synthesis and Chemical Reactions

N-(sec-butyl)-4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxamide is a compound that belongs to the class of pyrrole derivatives, which are known for their wide range of applications in organic synthesis and drug development. Research on similar compounds has led to the development of various synthetic methodologies and the exploration of their chemical reactivity.

One-pot Synthesis of Pyrrole Derivatives : An effective route for synthesizing functionalized 4,5-dihydro-1H-pyrrol-3-carboxamide derivatives involves the reaction of N-alkyl-3-oxobutanamides with primary amines in the presence of dibenzoylacetylene. This method provides access to a variety of pyrrole derivatives with potential applications in medicinal chemistry (Alizadeh et al., 2008).

Regioselective Bromination : Electrophilic bromination of pyrroles bearing carbonyl substituents typically results in mixtures favoring the 4-brominated species. However, substrate-controlled regioselective bromination using tetra-butyl ammonium tribromide (TBABr3) can yield the 5-brominated species as the predominant product, demonstrating the chemical versatility of pyrrole carboxamides (Gao et al., 2018).

Synthesis of Cyclopropane Derivatives : A rapid and high-yield synthetic method has been established for compounds like N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, demonstrating the feasibility of synthesizing complex structures involving cyclopropane and pyrrole rings. This method could potentially be adapted for the synthesis of this compound (Zhou et al., 2021).

Antimicrobial Activity : The synthesis of new pyrrole derivatives, such as 5-chloro-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamides, has shown potential in the development of antimicrobial agents. These compounds, with modifications of chlorine, amide, and 1,3-oxazole fragments, exhibit significant anti-staphylococcus and antifungal activities, indicating the potential for similar compounds like this compound to serve as antimicrobial agents (2020).

Mechanism of Action

Target of Action

The primary targets of N-(butan-2-yl)-4-cyclopropanecarbonyl-1H-pyrrole-2-carboxamide are currently unknown

Mode of Action

It is presumed that the compound interacts with its targets, leading to changes in cellular processes . More detailed studies are required to elucidate the precise interactions and resulting changes.

Result of Action

The molecular and cellular effects of N-(butan-2-yl)-4-cyclopropanecarbonyl-1H-pyrrole-2-carboxamide’s action are currently unknown

Safety and Hazards

properties

IUPAC Name |

N-butan-2-yl-4-(cyclopropanecarbonyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-3-8(2)15-13(17)11-6-10(7-14-11)12(16)9-4-5-9/h6-9,14H,3-5H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIYTUMXHZURIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC(=CN1)C(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2815980.png)

![N-[1-(1-Methylimidazol-2-yl)-2-phenylethyl]prop-2-enamide](/img/structure/B2815982.png)

![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2815983.png)

![1-(3-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2815985.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2815990.png)

![1-(dipropylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2815992.png)

![5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine](/img/structure/B2815996.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2815999.png)